![molecular formula C17H13F3N4O5S2 B2516596 N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide CAS No. 860611-91-2](/img/structure/B2516596.png)
N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide is a compound known for its unique structure and multifaceted applications in scientific research and industry. This molecule features a pyrimidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety, all contributing to its distinctive chemical behavior and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide typically involves multiple steps:
Formation of the pyrimidine ring: : A condensation reaction between a trifluoromethyl ketone and a suitable diamine.
Introduction of the sulfonamide group: : Reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Final assembly: : Coupling the pyrimidine and sulfonamide fragments under mild conditions to yield the target compound.
Industrial Production Methods
For large-scale production, the process may involve:
Optimization of reaction conditions to maximize yield and purity.
Use of continuous flow reactors to enhance efficiency.
Implementation of purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: : The trifluoromethyl group can be replaced under specific conditions.
Oxidation and Reduction: : While stable, selective oxidation or reduction can modify the sulfonamide moiety.
Coupling Reactions: : The amino group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: : Often employs halogenating agents.
Oxidation/Reduction: : Utilizes mild oxidizing/reducing agents to avoid decomposition.
Coupling: : Catalysts like palladium complexes facilitate these reactions.
Major Products
The products depend on the reaction type:
Substitution products with modified pyrimidine rings.
Oxidized or reduced sulfonamide derivatives.
Coupled compounds forming larger bi-functional molecules.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Synthetic Intermediates: : Used in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Inhibits specific enzymes due to its structural characteristics.
Molecular Probes: : Utilized in probing biochemical pathways.
Medicine
Drug Development:
Diagnostic Agents: : Incorporated into compounds used in diagnostic tests.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties.
Agrochemicals: : Used in the development of novel agrochemicals.
Mécanisme D'action
Mechanism
The compound exerts its effects by interacting with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Molecular Targets and Pathways
Enzymes: : Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: : Alters signaling pathways by interacting with cell surface receptors.
Comparaison Avec Des Composés Similaires
Unique Features
N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide stands out due to its trifluoromethyl and sulfonamide groups, providing unique reactivity and stability.
Similar Compounds
N-[2-amino-4-(fluoromethyl)pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Differing in the fluoromethyl group.
N-[2-amino-6-oxo-4-(chloromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Similar structure with a chloromethyl group.
N-[2-amino-6-oxo-4-(methyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide: : Contains a methyl group instead of trifluoromethyl.
These variants illustrate the compound's versatility and highlight its unique chemical properties that enable diverse applications.
Propriétés
IUPAC Name |
N-[2-amino-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-(benzenesulfonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O5S2/c18-17(19,20)14-11-15(25)23(16(21)22-14)24(30(26,27)12-7-3-1-4-8-12)31(28,29)13-9-5-2-6-10-13/h1-11H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKMIIZKRJIPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(N2C(=O)C=C(N=C2N)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
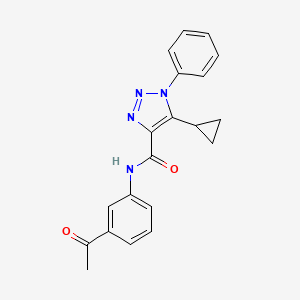
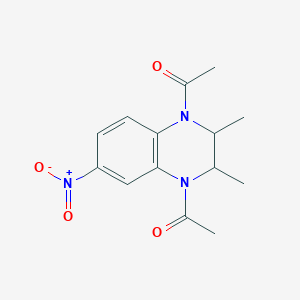
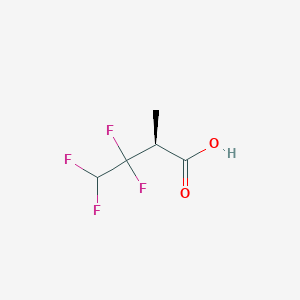
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)
![4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
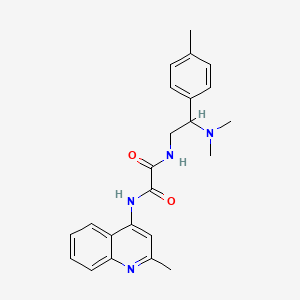
![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
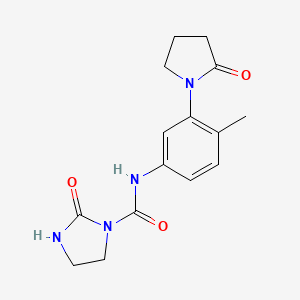

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
